molecular formula C7H2BrCl2NO4 B15305713 4-Bromo-3,5-dichloro-2-nitrobenzoic acid

4-Bromo-3,5-dichloro-2-nitrobenzoic acid

Cat. No.: B15305713
M. Wt: 314.90 g/mol
InChI Key: OYGUGURAIAQSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3,5-dichloro-2-nitrobenzoic acid is an aromatic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzoic acid core

Chemical Reactions Analysis

4-Bromo-3,5-dichloro-2-nitrobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other substituents under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like zinc and hydrochloric acid.

    Oxidation Reactions: The bromine and chlorine substituents can be oxidized under strong oxidative conditions.

Common reagents used in these reactions include nitric acid for nitration, zinc for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3,5-dichloro-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine substituents can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

4-Bromo-3,5-dichloro-2-nitrobenzoic acid can be compared with other similar compounds, such as:

    4-Bromomethyl-3-nitrobenzoic acid: Similar in structure but lacks the chlorine substituents.

    3-Bromo-5-nitrobenzoic acid: Similar but has different positions of the nitro and bromine groups.

    4-Bromo-3,5-dinitrobenzoic acid: Contains an additional nitro group instead of chlorine.

Properties

Molecular Formula

C7H2BrCl2NO4

Molecular Weight

314.90 g/mol

IUPAC Name

4-bromo-3,5-dichloro-2-nitrobenzoic acid

InChI

InChI=1S/C7H2BrCl2NO4/c8-4-3(9)1-2(7(12)13)6(5(4)10)11(14)15/h1H,(H,12,13)

InChI Key

OYGUGURAIAQSNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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